molecular formula C17H28N4O3 B6988079 Tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate

Tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate

Cat. No.: B6988079
M. Wt: 336.4 g/mol
InChI Key: LGURHEVDJAQNAM-UHFFFAOYSA-N
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Description

Tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound features a tert-butyl group, a methoxypropylamino side chain, and a spiro-fused azetidine and dihydropyrroloimidazole ring system. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural complexity.

Properties

IUPAC Name

tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-16(2,3)24-15(22)20-11-17(12-20)10-13(18-6-5-9-23-4)14-19-7-8-21(14)17/h7-8,13,18H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGURHEVDJAQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C3=NC=CN23)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the dihydropyrroloimidazole core: This can be achieved through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the spiro-fused azetidine ring: This step may involve a nucleophilic substitution reaction where an azetidine precursor is introduced to the dihydropyrroloimidazole core.

    Attachment of the tert-butyl group: This is usually done via alkylation reactions using tert-butyl halides in the presence of a base.

    Incorporation of the methoxypropylamino side chain: This can be achieved through nucleophilic substitution or addition reactions using methoxypropylamine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropylamino side chain or the tert-butyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-amino-3-tert-butyl-2-alkylthiopyrrolo[1,2-b][1,2,4]triazine-6-carboxylates: These compounds share the tert-butyl and pyrroloimidazole core but differ in the side chains and functional groups.

    Indole derivatives: Compounds with similar heterocyclic structures and biological activities.

Uniqueness

Tert-butyl 7-(3-methoxypropylamino)spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate is unique due to its spiro-fused ring system and the presence of both tert-butyl and methoxypropylamino groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

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